molecular formula C19H18N2O3 B6498380 N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953254-19-8

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498380
CAS No.: 953254-19-8
M. Wt: 322.4 g/mol
InChI Key: BJRPXELMTNUGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule featuring a 1,2-oxazole core substituted at the 5-position with a 4-methoxyphenyl group. The acetamide moiety is linked to the oxazole ring via a methylene bridge, with an N-benzyl group further enhancing its structural complexity. Its synthesis typically involves coupling reactions between functionalized oxazole precursors and benzylamine derivatives, often mediated by cesium carbonate or similar bases in polar aprotic solvents like DMF .

Properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-15(8-10-17)18-11-16(21-24-18)12-19(22)20-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRPXELMTNUGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using suitable methoxy-substituted benzene derivatives.

    Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions, often using benzyl halides as the starting material.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds.

Scientific Research Applications

N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The 1,2-oxazole core in the target compound distinguishes it from structurally related heterocycles such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and indole-based systems (Table 1).

Compound Name Core Structure Key Substituents Biological Activity References
N-Benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide 1,2-Oxazole 4-Methoxyphenyl, N-benzyl acetamide Not explicitly stated (structural focus)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 1,3,4-Thiadiazole 4-Methoxyphenyl, benzothiazole, acetamide Anticonvulsant (100% protection in MES)
N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-2-(4-methoxyphenyl)acetamide Indole 4-Methoxyphenyl, indole, N-benzyl Synthetic intermediate (no activity data)
SR19855 (Triazole-based acetamide) 1,2,4-Triazole 4-Methoxyphenyl, pyrimidinylthio, hydroxamic acid Matrix metalloproteinase inhibition
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide Quinazoline Morpholine, sulfonyl, 4-methoxyphenyl Anticancer (active against MCF-7, PC-3)

Key Observations:

  • 1,2-Oxazole vs. 1,3,4-Thiadiazole: The 1,3,4-thiadiazole analog in exhibits potent anticonvulsant activity due to the hydrophobic benzothiazole domain and amino acetamide linkage, which may enhance blood-brain barrier penetration .
  • Indole vs. Oxazole: The indole-containing analog () lacks reported bioactivity but demonstrates the impact of aromatic systems on solubility and steric hindrance. The planar indole ring may reduce conformational flexibility compared to the oxazole core .
  • Triazole and Quinazoline Derivatives: Compounds with 1,2,4-triazole or quinazoline cores (Evidences 5, 11) show enhanced anticancer activity, likely due to sulfonyl or morpholine groups improving binding to kinase domains or DNA .

Substituent Effects

  • 4-Methoxyphenyl Group: This substituent is a common feature in anticonvulsant () and anticancer () compounds. Its electron-donating methoxy group may enhance π-π stacking with aromatic residues in target proteins .
  • N-Benzyl vs. Other N-Substituents: The N-benzyl group in the target compound contrasts with sulfonamide () or hydroxamic acid () moieties in analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.